2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure
Mechanism of Action
Target of Action
A similar compound, [18f]dcfpyl, is known to target theprostate-specific membrane antigen (PSMA) . PSMA is upregulated in prostate cancer epithelia and in the neovasculature of most solid tumors .
Mode of Action
It can be inferred from the related compound, [18f]dcfpyl, that it likely interacts with its target (eg, PSMA) to exert its effects .
Biochemical Pathways
Given its potential target, it may influence pathways related toprostate cancer progression and angiogenesis .
Pharmacokinetics
The related compound, [18f]dcfpyl, has been shown to have high uptake in tumor versus non-target tissues . It was produced in radiochemical yields of 36%-53% (decay corrected) and specific radioactivities of 340-480 Ci/mmol . At 2 hours post-injection, 39.4 ± 5.4 percent injected dose per gram of tissue (%ID/g) was evident within the PSMA+ PC3 PIP tumor . At or after 1 hour post-injection, minimal non-target tissue uptake of [18F]DCFPyL was observed .
Result of Action
The related compound, [18f]dcfpyl, was able to clearly delineate psma+ pc3 pip prostate tumor xenografts on imaging with pet .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and derivatives of pyridine and phenyl groups. Examples include:
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core structure and have similar chemical properties.
Pyridine derivatives: These compounds contain the pyridine ring and are used in various chemical and biological applications.
Phenyl derivatives: These compounds contain the phenyl ring and are widely used in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane lies in its combination of the spirocyclic structure with the fluoropyridine and phenyl groups.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-6-14(9-20-10-16)17(22)21-11-18(12-21)7-15(8-18)13-4-2-1-3-5-13/h1-6,9-10,15H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOFASDGPZFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC(=CN=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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